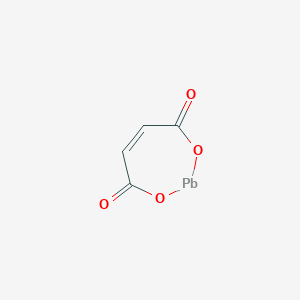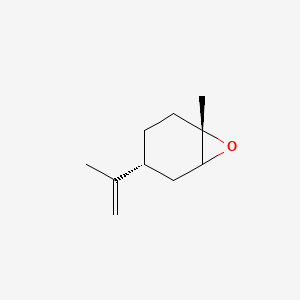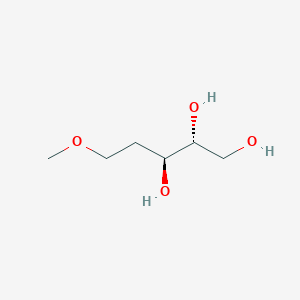
(2R,3S)-5-methoxypentane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Methyl-2-deoxy-D-ribose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the replacement of a hydroxyl group with a methoxy group at the first carbon position and the absence of an oxygen atom at the second carbon position. Its molecular formula is C6H12O4, and it has a molecular weight of 148.16 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-O-Methyl-2-deoxy-D-ribose can be synthesized through several methods. One common approach involves the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-D-ribofuranoside using hydride reagents. This is followed by total hydrolysis and acetylation to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for 1-O-Methyl-2-deoxy-D-ribose are not widely documented, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, and the use of hydride reagents for deoxygenation .
Análisis De Reacciones Químicas
Types of Reactions: 1-O-Methyl-2-deoxy-D-ribose undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction involves the addition of hydrogen atoms to the compound, often reducing carbonyl groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include methyl iodide (CH3I) and sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
1-O-Methyl-2-deoxy-D-ribose is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving nucleosides and nucleotides, as it can mimic the structure of natural sugars in DNA and RNA.
Medicine: It is used in the development of antiviral and anticancer drugs, as it can be incorporated into nucleoside analogs that interfere with viral replication and cancer cell proliferation.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-O-Methyl-2-deoxy-D-ribose involves its incorporation into nucleoside analogs, which can then be incorporated into DNA or RNA strands. This incorporation can lead to chain termination or the formation of defective nucleic acids, thereby inhibiting viral replication or cancer cell proliferation. Additionally, it can inhibit enzymes involved in nucleic acid synthesis, further disrupting these processes .
Comparación Con Compuestos Similares
2-Deoxy-D-ribose: This compound lacks the methoxy group at the first carbon position but is otherwise similar in structure.
Methyl 2-Deoxy-D-ribofuranoside: This compound is similar but has different stereochemistry at certain carbon positions
Uniqueness: 1-O-Methyl-2-deoxy-D-ribose is unique due to its specific substitution pattern, which allows it to be used in specialized applications, particularly in the synthesis of nucleoside analogs for antiviral and anticancer research .
Propiedades
Fórmula molecular |
C6H14O4 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
(2R,3S)-5-methoxypentane-1,2,3-triol |
InChI |
InChI=1S/C6H14O4/c1-10-3-2-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |
Clave InChI |
YEWUXURCECDCGI-NTSWFWBYSA-N |
SMILES isomérico |
COCC[C@@H]([C@@H](CO)O)O |
SMILES canónico |
COCCC(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


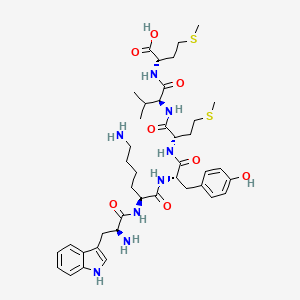
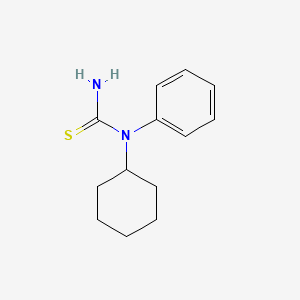
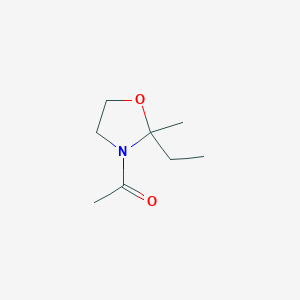
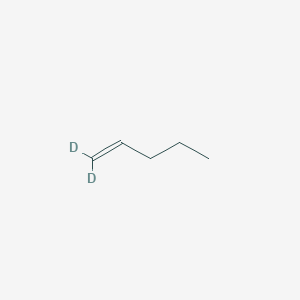
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
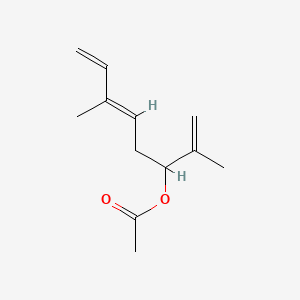
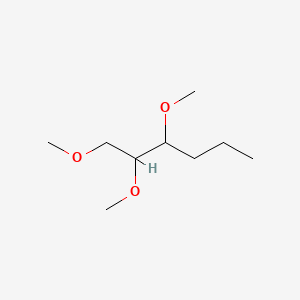
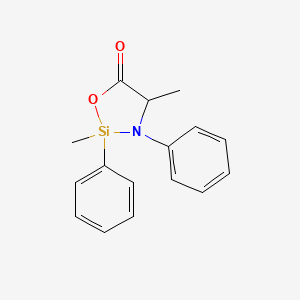
![N-Butanol,[1-14C]](/img/structure/B13811629.png)
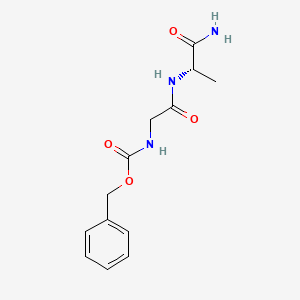
![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
